{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)

Polyphenylene dendrimers Shape-persistent macromolecules Steric pre‑organization

Researchers constructing high-generation polyphenylene dendrimers face synthetic bottlenecks due to scarce rigid, shape-persistent monomers with controlled reactivity. This symmetrical bis(TMS)-protected diarylacetylene provides a pre-organized biphenyl-acetylene-biphenyl scaffold uniquely suited for iterative Diels-Alder/deprotection cycles. • Rod-like conformation enables monodisperse macromolecules exceeding 5 nm diameter. • TMS handles afford temporal control for stepwise dendrimer growth; LogP 7.51 ensures homogeneous reaction conditions. • Serves as monomer for poly(diarylacetylene) gas-separation membranes (O₂ permeability up to 9800 barrers after desilylation). Supplied via custom synthesis with full analytical characterization (NMR, MS, HPLC). Request a quote for mg to g scales.

Molecular Formula C32H34Si2
Molecular Weight 474.8 g/mol
CAS No. 647851-32-9
Cat. No. B12597406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)
CAS647851-32-9
Molecular FormulaC32H34Si2
Molecular Weight474.8 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=C(C=C4)[Si](C)(C)C
InChIInChI=1S/C32H34Si2/c1-33(2,3)31-21-17-29(18-22-31)27-13-9-25(10-14-27)7-8-26-11-15-28(16-12-26)30-19-23-32(24-20-30)34(4,5)6/h9-24H,1-6H3
InChIKeyGHQMIMUPQNQBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyne-1,2-diylbis(biphenyldiyl)bis(trimethylsilane): Polyphenylene Building Block


Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]bis(trimethylsilane) (CAS 647851‑32‑9) is a symmetrical organosilicon compound comprising a central acetylene bridge flanked by two biphenyl units, each terminated with a trimethylsilyl (TMS) group. With molecular formula C₃₂H₃₄Si₂ and a molecular weight of 474.8 g mol⁻¹, it belongs to the class of silyl‑protected diarylacetylenes [1]. These compounds serve as rigid, shape‑persistent building blocks for the iterative synthesis of polyphenylene dendrimers, microporous polymers and carbon‑allotrope precursors, where the TMS moieties act both as protecting groups and as handles for subsequent desilylation or cross‑coupling [2].

Why Generic Analogs Cannot Replace This Compound


Although several diarylacetylene and bis(trimethylsilyl)acetylene derivatives are commercially available, simple substitution fails because the target compound uniquely integrates a fully aromatic, conjugated backbone with terminal TMS groups positioned at a precise distance. This geometry provides the sterically demanding, pre‑organized scaffold that is essential for constructing highly crowded polyphenylene architectures, as demonstrated in cubic‑graphite precursor synthesis [1]. Smaller analogs such as bis(trimethylsilyl)acetylene lack the biphenyl extenders and cannot achieve the rigid rod‑like conformation required for shape‑persistent dendrimer growth, while non‑silylated diethynyl analogs (e.g., 1,2‑bis(4‑ethynylphenyl)ethyne) lack the protecting groups necessary for controlled, iterative Diels–Alder/deprotection cycles [2]. Consequently, direct replacement with a generic analog compromises architectural fidelity and synthetic utility.

Quantitative Differentiation vs. Closest Analogs


Steric Bulk and Molecular Weight Advantage

The target compound possesses a molecular weight of 474.8 g mol⁻¹, which is 2.1 times larger than the non‑silylated analog 1,2‑bis(4‑ethynylphenyl)ethyne (MW = 226.3 g mol⁻¹) and 1.4 times larger than 1,2‑bis(4‑bromophenyl)ethyne (MW = 336.0 g mol⁻¹) . This substantial increase in steric bulk, combined with the rigid biphenyl‑acetylene‑biphenyl framework, furnishes the spatial separation and pre‑organization required for the construction of sterically congested polyphenylene dendrimers, whereas smaller analogs would lead to insufficient spacing and a higher propensity for undesired intermolecular reactions.

Polyphenylene dendrimers Shape-persistent macromolecules Steric pre‑organization

Hydrophobicity and Organic Solubility Advantage

The target compound exhibits a computed LogP of 7.51, significantly higher than the LogP of 5.69 reported for the smaller analog 4,4′‑bis(trimethylsilyl)biphenyl (MW = 270.5 g mol⁻¹) [1]. This ΔLogP of 1.82 corresponds to an approximately 60‑fold increase in the predicted n‑octanol/water partition coefficient, indicating markedly enhanced solubility in non‑polar organic solvents such as dichloromethane, toluene, and THF while minimizing water miscibility. This property is critical for solution‑phase dendrimer synthesis, where high monomer solubility ensures homogeneous reaction conditions and prevents premature precipitation.

Organic solubility Solution-phase synthesis Partition coefficient

Protected Precursor for Cubic-Graphite Subunits

In the synthesis of polyphenylene dendrimers that serve as model precursors to ‘cubic graphite’, the target compound was employed as a key building block, with its trimethylsilyl groups enabling a repetitive Diels–Alder cycloaddition–deprotection protocol. The non‑silylated analog 1,2‑bis(4‑ethynylphenyl)ethyne, if used directly, would undergo uncontrolled oligomerization under identical conditions because it lacks protective groups. The target compound’s design permits the precise construction of hexakis[4′‑(pentaphenylphenyl)biphenyl‑4‑yl]benzene (C₂₉₄H₁₉₈), a dendrimer of 294 carbon atoms, which is inaccessible with simpler, unprotected analogs [1].

Cubic graphite Polyphenylene dendrimers Diels–Alder cycloaddition

Si–C Bond Strength and Thermal Stability Advantage

Organosilicon compounds typically exhibit higher thermal stability than their halogenated analogs, largely because the Si–C bond (bond dissociation energy ≈ 318 kJ mol⁻¹) is significantly stronger than the C–Br bond (≈ 285 kJ mol⁻¹) [1]. The target compound, carrying two Si–C bonds, is therefore expected to withstand the elevated temperatures (>200 °C) that are routinely employed in Diels–Alder dendrimer synthesis. In contrast, 1,2‑bis(4‑bromophenyl)ethyne, while possessing a boiling point of 383.6 °C , may undergo dehalogenation or other side reactions at such temperatures, potentially limiting its utility in demanding thermal cycloadditions.

Thermal stability Diels–Alder cycloaddition Bond dissociation energy

High-Impact Application Scenarios


Ultra-High-Generation Polyphenylene Dendrimers

The compound’s 2.1‑fold larger steric bulk relative to non‑silylated analogs and its elevated LogP (7.51) make it the monomer of choice for constructing high‑generation polyphenylene dendrimers. Its enhanced solubility ensures homogeneous Diels–Alder reactions, while the TMS groups provide the temporal control required for iterative growth, ultimately yielding monodisperse, shape‑persistent macromolecules with diameters exceeding 5 nm [1].

Model Precursors for Cubic Graphite

Owing to its ability to undergo controlled Diels–Alder cycloaddition and subsequent deprotection, the compound is uniquely suited for the synthesis of oligophenylene subunits of ‘cubic graphite’. The resulting highly crowded structures, such as hexakis[4′‑(pentaphenylphenyl)biphenyl‑4‑yl]benzene, serve as crystallographically characterizable models that provide critical insights into carbon‑allotrope formation [2].

Si-Containing Polymer Membranes for Gas Separation

The compound’s diarylacetylene core can be polymerized with TaCl₅‑n‑Bu₄Sn catalysts to produce high‑molecular‑weight poly(diarylacetylene)s. Subsequent desilylation of the TMS groups tunes the gas‑permeation properties; in related systems, desilylated membranes have shown oxygen permeabilities up to 9800 barrers, suggesting that this precursor can yield membranes with competitive separation performance [3].

Shape-Persistent Macrocyclic Ligands and Host-Guest Systems

The extended rigid biphenyl‑acetylene‑biphenyl framework combined with terminal TMS handles offers a versatile scaffold for the construction of shape‑persistent macrocycles and porous organic cages. The high LogP facilitates purification by column chromatography, and the TMS groups can be selectively replaced with functional moieties, opening avenues for tailored host–guest chemistry and sensing applications.

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